molecular formula C13H16FNO2 B1462602 (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1157106-15-4

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B1462602
CAS No.: 1157106-15-4
M. Wt: 237.27 g/mol
InChI Key: RNNUMVXLBSEXJA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H16FNO2. This compound features a fluorinated aromatic ring and a piperidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially affecting various biochemical pathways. The piperidine ring may also play a role in modulating the compound’s activity by interacting with different receptors.

Comparison with Similar Compounds

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone can be compared with similar compounds such as:

    (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

The uniqueness of this compound lies in its specific combination of a fluorinated aromatic ring and a piperidine moiety, which imparts distinct chemical and biological properties.

Biological Activity

(3-Fluoro-4-methylphenyl)(3-hydroxypiperidin-1-yl)methanone, also known as a fluorinated piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16FNO
  • Molecular Weight : 237.27 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom enhances the compound's binding affinity and stability, which can lead to significant modulation of biological pathways.

Interaction with Receptors

Research indicates that this compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems. For instance, studies on similar compounds suggest that they can interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.
  • Anticancer Properties : The compound's structural features suggest possible anticancer activity. Similar fluorinated compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Studies

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanoneStructureAntimicrobial, anticancer
(3-Aminopyrrolidin-1-yl)(3-chloro-4-methylphenyl)methanoneStructureModerate anticancer activity
(3-Aminopyrrolidin-1-yl)(3-bromo-4-methylphenyl)methanoneStructureLow cytotoxicity

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9-4-5-10(7-12(9)14)13(17)15-6-2-3-11(16)8-15/h4-5,7,11,16H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNUMVXLBSEXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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